1-Amino-2-(propylsulphonyl)benzene

Description

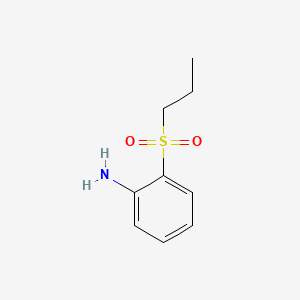

1-Amino-2-(propylsulphonyl)benzene is an aromatic compound featuring an amino (–NH₂) group at the 1-position and a propylsulphonyl (–SO₂–C₃H₇) group at the 2-position of the benzene ring. The sulphonyl group is strongly electron-withdrawing, which polarizes the ring and enhances the acidity of the amino group compared to unsubstituted aniline derivatives. Its synthesis typically involves sulfonation or sulfonyl chloride reactions followed by substitution, as seen in analogous protocols .

Properties

IUPAC Name |

2-propylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEQVKVCODPHASQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10998020 | |

| Record name | 2-(Propane-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76697-58-0 | |

| Record name | 2-(Propylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76697-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Propylsulphonyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076697580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Propane-1-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10998020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propylsulphonyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-(propylsulphonyl)benzene typically involves the sulfonation of aniline derivatives. One common method is the reaction of aniline with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(propylsulphonyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Amino-2-(propylsulphonyl)benzene has diverse applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Material Science: It is used in the development of advanced materials with specific properties.

Environmental Research: The compound is studied for its role in environmental processes and its potential impact on ecosystems.

Mechanism of Action

The mechanism of action of 1-Amino-2-(propylsulphonyl)benzene involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also affect various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 1-Amino-2-(isopropylsulphonyl)benzene (CAS 76697-50-2) This isomer substitutes the propylsulphonyl group with an isopropylsulphonyl (–SO₂–CH(CH₃)₂) moiety. Its similarity score (0.85) to 1-amino-2-(propylsulphonyl)benzene suggests comparable electronic profiles, but the bulkier isopropyl group may alter crystal packing and melting points .

- 1-Amino-4-(methylsulphonyl)benzene Derivatives Para-substituted analogs, such as (4-(methylsulfonyl)phenyl)hydrazine hydrochloride (CAS 17852-67-4, similarity 0.86), demonstrate how substituent position affects properties. The para configuration allows for resonance stabilization between the amino and sulphonyl groups, increasing thermal stability but reducing reactivity in electrophilic substitution reactions compared to ortho-substituted derivatives .

Functional Group Variations

- N-Methyl-4-(methylsulfonyl)aniline hydrochloride (CAS 1263378-01-3) Here, the amino group is replaced with a methylamino (–NHCH₃) group, and the sulphonyl substituent is at the 4-position. The methylation reduces basicity (pKa ~5–6 vs. ~3–4 for primary amines) and enhances lipophilicity, making it more suitable for membrane-penetrating pharmaceuticals. The similarity score (0.89) indicates structural proximity but distinct reactivity .

- 1-Amino-2-(trifluoromethyl)benzene (CAS 6928-85-4) Replacing the sulphonyl group with trifluoromethyl (–CF₃) introduces a weaker electron-withdrawing effect. This results in a less acidic amino group (pKa ~4.5 vs. ~1–2 for sulphonyl derivatives) and altered reactivity in nucleophilic aromatic substitution. Such compounds are often used in fluorinated drug design .

Substituent Chain Length and Polarity

- 2-Alkylthio-4-chloro-5-methylbenzenesulfonamides () Compounds like 2-ethylthio-4-chloro-5-methyl-N-[imino-(4-methylphthalazin-2-yl)methyl]benzenesulfonamide (synthesized in glacial acetic acid) replace the sulphonyl group with alkylthio (–S–R) groups. Alkylthio substituents are less electron-withdrawing, increasing ring electron density and favoring reactions like nitration or halogenation. These derivatives exhibit distinct biological activities, such as kinase inhibition, compared to sulphonyl analogs .

Physicochemical and Functional Comparisons

| Compound Name | CAS Number | Key Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| This compound | Not provided | –NH₂ (1), –SO₂C₃H₇ (2) | Reference | High polarity, acidic NH₂; drug intermediate |

| 1-Amino-2-(isopropylsulphonyl)benzene | 76697-50-2 | –NH₂ (1), –SO₂CH(CH₃)₂ (2) | 0.85 | Improved solubility in organics |

| (4-Methylsulfonyl)phenylhydrazine HCl | 17852-67-4 | –NHNH₂·HCl (1), –SO₂CH₃ (4) | 0.86 | Thermal stability; dye synthesis |

| N-Methyl-4-(methylsulfonyl)aniline HCl | 1263378-01-3 | –NHCH₃ (1), –SO₂CH₃ (4) | 0.89 | Lipophilic; CNS drug candidate |

| 1-Amino-2-(trifluoromethyl)benzene | 6928-85-4 | –NH₂ (1), –CF₃ (2) | N/A | Fluorinated drug building block |

Biological Activity

1-Amino-2-(propylsulphonyl)benzene, with the chemical formula C9H13NO2S, is an organic compound notable for its unique structure that combines a sulfonyl group with an aromatic ring. This compound has garnered attention in various fields, including medicinal chemistry, environmental science, and material science. Its biological activity is of particular interest due to its potential therapeutic applications and mechanisms of action.

The presence of both the amino and sulfonyl groups in this compound contributes to its reactivity and biological properties. The compound can undergo various chemical reactions, including:

- Oxidation : Can form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : The sulfonyl group may be reduced to a thiol group using lithium aluminum hydride.

- Substitution : The aromatic ring is susceptible to electrophilic substitution reactions, such as nitration or halogenation.

These reactions are crucial for understanding how this compound interacts with biological systems and contributes to its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial activity. The structural similarity of this compound to known sulfonamides suggests potential efficacy against various bacterial strains. Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Studies

- Antiemetic Activity : In a study examining the antiemetic properties of related compounds, it was found that certain benzene sulfonamides could protect against apomorphine-induced vomiting in animal models. This suggests that this compound may possess similar protective effects against nausea and vomiting, potentially useful in treating conditions like chemotherapy-induced nausea .

- Migraine Treatment : Another case study involved administering a related compound to patients suffering from migraines. The results indicated a significant reduction in migraine frequency and severity, highlighting the potential of sulfonamide derivatives in pain management .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of benzene sulfonamides, revealing that modifications to the sulfonyl group can enhance binding affinity for specific biological targets. For instance, derivatives of this compound have shown varying degrees of inhibition against carbonic anhydrase II (bCAII), a key enzyme involved in numerous physiological processes .

Table: Structure-Activity Relationship Data

| Compound | K(i) Value (nM) | Biological Activity |

|---|---|---|

| This compound | TBD | Antimicrobial potential |

| Sulfanilamide | 4.7 | Antibacterial |

| Benzene sulfonamide derivative | 9.3 | Anticancer |

Future Directions

The exploration of this compound's biological activity holds promise for developing new therapeutic agents. Future research should focus on:

- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with target proteins.

- Clinical Trials : Assessing safety and efficacy in human populations for conditions such as migraines or infections.

- Environmental Impact Assessments : Investigating the role of this compound in ecological systems due to its potential environmental applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.